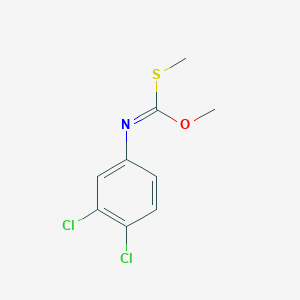
N-(4-((3,4-Dimethyl-9-acridinyl)amino)-3-(dimethylamino)phenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-((3,4-Dimethyl-9-acridinyl)amino)-3-(dimethylamino)phenyl)methanesulfonamide is a complex organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This compound, with its unique structural features, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((3,4-Dimethyl-9-acridinyl)amino)-3-(dimethylamino)phenyl)methanesulfonamide typically involves multi-step organic reactions. The process may include:
Formation of the Acridine Core: The acridine core can be synthesized through cyclization reactions involving aromatic amines and aldehydes.
Substitution Reactions: Introduction of the dimethylamino groups and other substituents through nucleophilic substitution reactions.
Sulfonamide Formation: The final step involves the reaction of the intermediate with methanesulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. Techniques like continuous flow reactors and automated synthesis may be employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
Synthesis of Novel Compounds: Used as a building block for synthesizing new acridine derivatives with potential biological activities.
Catalysis: Employed as a catalyst or ligand in various organic reactions.
Biology
Antimicrobial Agents: Investigated for its potential as an antimicrobial agent against various pathogens.
DNA Intercalation: Studied for its ability to intercalate into DNA, which can be useful in cancer research.
Medicine
Anticancer Research: Explored for its potential anticancer properties due to its ability to interact with DNA and inhibit cell proliferation.
Drug Development: Used as a lead compound for developing new therapeutic agents.
Industry
Dye Manufacturing: Utilized in the production of dyes and pigments due to its chromophoric properties.
Material Science: Applied in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(4-((3,4-Dimethyl-9-acridinyl)amino)-3-(dimethylamino)phenyl)methanesulfonamide involves its interaction with molecular targets such as DNA and enzymes. The compound may intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. It may also inhibit specific enzymes involved in cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye and in biological staining.
Proflavine: Another acridine derivative with antimicrobial properties.
Uniqueness
N-(4-((3,4-Dimethyl-9-acridinyl)amino)-3-(dimethylamino)phenyl)methanesulfonamide is unique due to its specific structural features, such as the presence of dimethylamino groups and the methanesulfonamide moiety
Properties
CAS No. |
106521-53-3 |
|---|---|
Molecular Formula |
C24H26N4O2S |
Molecular Weight |
434.6 g/mol |
IUPAC Name |
N-[4-[(3,4-dimethylacridin-9-yl)amino]-3-(dimethylamino)phenyl]methanesulfonamide |
InChI |
InChI=1S/C24H26N4O2S/c1-15-10-12-19-23(16(15)2)25-20-9-7-6-8-18(20)24(19)26-21-13-11-17(27-31(5,29)30)14-22(21)28(3)4/h6-14,27H,1-5H3,(H,25,26) |
InChI Key |
SYJDGAPDOGHJCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3C(=C2C=C1)NC4=C(C=C(C=C4)NS(=O)(=O)C)N(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(E)-3-oxo-1-phenyl-3-thiophen-2-ylprop-1-enyl] N,N-dibutylcarbamodithioate](/img/structure/B14336361.png)
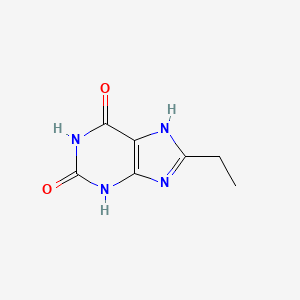


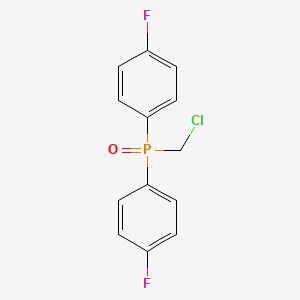

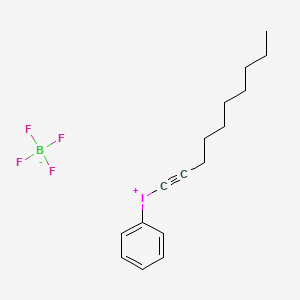
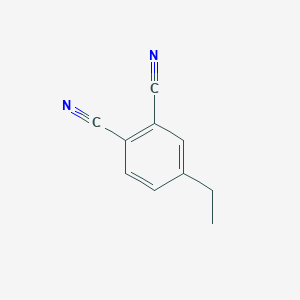
![2,3-Diphenyl-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B14336401.png)
![2,2'-[(3-Bromopropane-1,2-diyl)bis(oxymethylene)]bis(oxirane)](/img/structure/B14336414.png)
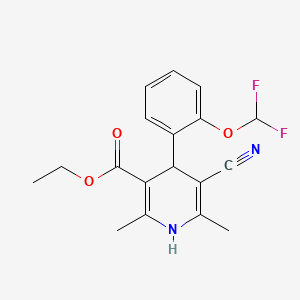

![Acetic acid, [(3-methyl-3-butenyl)oxy]-](/img/structure/B14336426.png)
